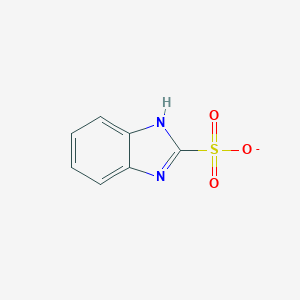![molecular formula C22H28N2O2 B230335 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamide](/img/structure/B230335.png)
3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamide, also known as hydroxybupropion, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a metabolite of bupropion, an antidepressant drug that is commonly used to treat depression and smoking cessation. Hydroxybupropion has been found to possess unique pharmacological properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion.
3. Neurodegenerative diseases: Hydroxybupropion has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
4. Drug development: Hydroxybupropion can be used as a starting point for the development of new drugs with improved pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxybupropion has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: Hydroxybupropion is readily available for use in lab experiments.
2. Pharmacological properties: Hydroxybupropion possesses unique pharmacological properties that make it a promising candidate for various scientific research applications.
Some of the limitations of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion for lab experiments include:
1. Limited research: There is limited research on the effects of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion, which makes it difficult to draw definitive conclusions.
2. Cost: Hydroxybupropion can be expensive, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion. Some of the future directions include:
1. Clinical trials: More clinical trials are needed to determine the efficacy and safety of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion for various therapeutic applications.
2.
Synthesemethoden
Hydroxybupropion can be synthesized through the metabolism of bupropion in the liver. Bupropion is metabolized by the cytochrome P450 enzyme system, which converts it into several metabolites, including 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion. The synthesis of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion can also be achieved through chemical synthesis methods, which involve the reaction of bupropion with various reagents.
Wissenschaftliche Forschungsanwendungen
Hydroxybupropion has been the subject of various scientific research studies due to its potential therapeutic applications. Some of the scientific research applications of 3-[4-hydroxy-1-(2-phenylethyl)-3-piperidinyl]-N-phenylpropanamidepion include:
1. Antidepressant: Hydroxybupropion has been found to possess antidepressant properties, which make it a potential candidate for the treatment of depression.
2. Smoking cessation: Hydroxybupropion has been found to be effective in helping smokers quit smoking.
3. Neuroprotection: Hydroxybupropion has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C22H28N2O2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-[4-hydroxy-1-(2-phenylethyl)piperidin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H28N2O2/c25-21-14-16-24(15-13-18-7-3-1-4-8-18)17-19(21)11-12-22(26)23-20-9-5-2-6-10-20/h1-10,19,21,25H,11-17H2,(H,23,26) |
InChI-Schlüssel |
BIVKWBDREYMZMR-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1O)CCC(=O)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC(C1O)CCC(=O)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)

![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

